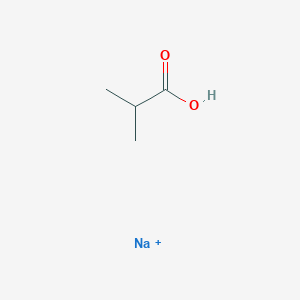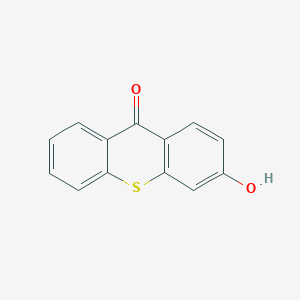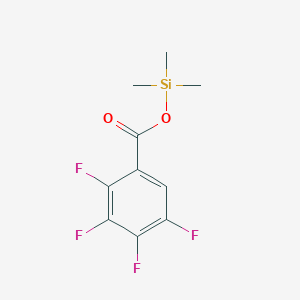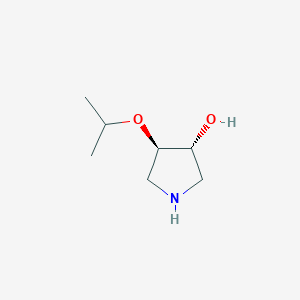
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a propan-2-yloxy group at the 4-position and a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Substitution Reaction: The 4-position of the pyrrolidine ring is substituted with a propan-2-yloxy group using an appropriate alkylating agent under basic conditions.
Hydroxylation: The 3-position is hydroxylated using an oxidizing agent such as osmium tetroxide or a similar reagent to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the carbonyl group back to a hydroxyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, nucleophiles, bases, or acids.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of deoxygenated or hydroxylated derivatives.
Substitution: Formation of various alkyl or aryl-substituted pyrrolidine derivatives.
科学的研究の応用
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3R,4R)-4-(methoxy)pyrrolidin-3-ol: Similar structure with a methoxy group instead of a propan-2-yloxy group.
(3R,4R)-4-(ethoxy)pyrrolidin-3-ol: Similar structure with an ethoxy group instead of a propan-2-yloxy group.
(3R,4R)-4-(butan-2-yloxy)pyrrolidin-3-ol: Similar structure with a butan-2-yloxy group instead of a propan-2-yloxy group.
Uniqueness
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The propan-2-yloxy group provides distinct steric and electronic properties compared to other alkoxy groups, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
(3R,4R)-4-propan-2-yloxypyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-7-4-8-3-6(7)9/h5-9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChIキー |
CMFYPRVQVHPARR-RNFRBKRXSA-N |
異性体SMILES |
CC(C)O[C@@H]1CNC[C@H]1O |
正規SMILES |
CC(C)OC1CNCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
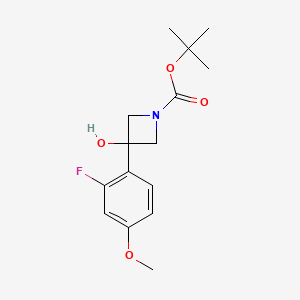
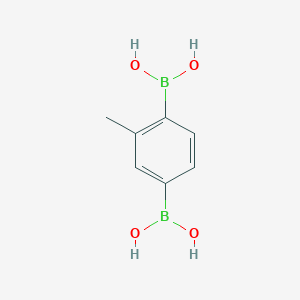
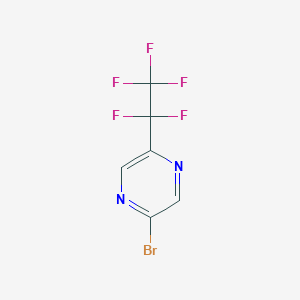

![N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)
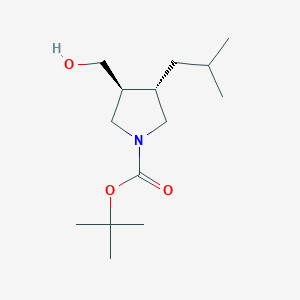
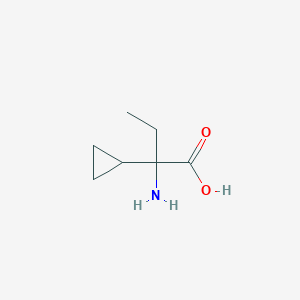
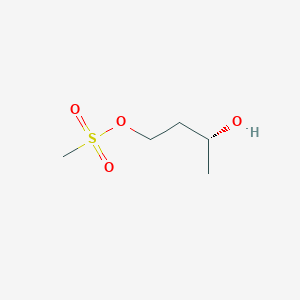
![4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]](/img/structure/B11761979.png)
